Methyl 4-cyanopiperidine-4-carboxylate hydrochloride
Description
Methyl 4-cyanopiperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by a cyano (-CN) group and a methyl ester (-COOCH₃) at the 4-position of the piperidine ring, along with a hydrochloride salt. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural features, including the electron-withdrawing cyano group and polar ester moiety, make it a valuable precursor for synthesizing more complex molecules, such as bioactive amines or heterocyclic compounds .
Properties
IUPAC Name |
methyl 4-cyanopiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-12-7(11)8(6-9)2-4-10-5-3-8;/h10H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANCMLHBNLKLJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205749-65-0 | |
| Record name | methyl 4-cyanopiperidine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-cyanopiperidine-4-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives are often employed in the development of pharmaceuticals targeting different therapeutic areas.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is utilized in the synthesis of:
- Antitubercular Agents : It plays a role in creating compounds that exhibit activity against tuberculosis, which remains a global health challenge.
- Protein Kinase D Inhibitors : These inhibitors are essential for developing treatments for various cancers and inflammatory diseases.
- Aminopyrazine Inhibitors : These compounds are explored for their potential in treating neurological disorders.
Chemical Reactivity and Synthesis
This compound is involved in several chemical transformations due to its reactivity.
C-H Activation Reactions
The compound is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation. This reaction is significant for synthesizing complex molecules with high specificity and efficiency .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in drug synthesis:
Case Study: Development of Antitubercular Agents
One notable study demonstrated the use of this compound as a precursor for synthesizing new antitubercular agents. The synthesis involved multiple steps, including the formation of key intermediates that were subsequently tested for biological activity against Mycobacterium tuberculosis.
Case Study: Protein Kinase D Inhibitors
Another research project focused on developing potent protein kinase D inhibitors using this compound as an intermediate. The study reported promising results in vitro, showing significant inhibition of kinase activity, which could lead to potential treatments for cancer .
Data Summary Table
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Antitubercular Agents | Precursor for new drugs | Effective against Mycobacterium tuberculosis |
| Protein Kinase D Inhibitors | Development of inhibitors | Significant inhibition of kinase activity observed |
| Aminopyrazine Inhibitors | Neurological disorder treatments | Potential therapeutic candidates identified |
Mechanism of Action
The mechanism by which Methyl 4-cyanopiperidine-4-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Functional Group Analysis
- Cyano vs. Oxo Groups: The cyano group in this compound is a strong electron-withdrawing substituent, which can activate the piperidine ring for nucleophilic substitution reactions. In contrast, the 4-oxo group in Methyl 4-oxopiperidine-3-carboxylate hydrochloride introduces a ketone functionality, enabling condensation or reduction reactions .
- Fluorinated Derivatives : The 3,3-difluoro substitution in Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride introduces steric and electronic effects that can enhance binding affinity in receptor-targeted molecules .
Physicochemical Properties
- Molecular Weight : The target compound (228.67 g/mol) is lighter than Meperidine hydrochloride (283.8 g/mol), which contains a bulky phenyl group. Lower molecular weight may improve solubility in polar solvents.
- Polarity: The cyano and ester groups increase polarity compared to non-polar analogs like 4-(3-Methoxyphenyl)piperidine hydrochloride (C₁₂H₁₈ClNO), which has an aromatic methoxy group .
Biological Activity
Methyl 4-cyanopiperidine-4-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H12ClN2O2
- Molecular Weight : 194.64 g/mol
This compound features a piperidine ring with a cyano group and a carboxylate moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It acts as a ligand for specific receptors and enzymes, modulating their activity. The cyano group is particularly significant as it can enhance binding affinity and selectivity towards certain targets, which is critical for therapeutic efficacy.
Biological Activities
-
Antitumor Activity :
- Research has indicated that compounds similar to methyl 4-cyanopiperidine derivatives exhibit significant antitumor properties. For instance, studies on related piperidine compounds have shown inhibition of cancer cell proliferation in vitro and in vivo models, particularly through modulation of the PI3K-AKT-mTOR signaling pathway .
-
Enzyme Inhibition :
- The compound has been investigated for its inhibitory effects on various enzymes, including aldehyde dehydrogenases (ALDHs) which play a role in drug metabolism and cancer progression. In particular, modifications of the piperidine structure have been shown to enhance potency against ALDH1A1, a target in pancreatic cancer treatment .
- Neuroprotective Effects :
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting materials such as substituted aldehydes are reacted with ammonia derivatives to form the piperidine core.
- Cyanation : The introduction of the cyano group can be achieved through nucleophilic substitution or via the Strecker synthesis method.
- Carboxylation : The carboxylate group is introduced by reacting the piperidine derivative with carbon dioxide or suitable carboxylic acid derivatives.
Case Studies
Several studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-cyanopiperidine-4-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, piperidine derivatives are often prepared by reacting 4-cyanopiperidine intermediates with methyl chloroformate in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere, followed by HCl salt formation . Key variables include temperature (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 for amine:chloroformate). Purification via recrystallization (ethanol/water mixtures) yields >95% purity. Comparative studies show that microwave-assisted synthesis reduces reaction time by 40% but requires rigorous pH control .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization relies on a combination of:
- NMR : NMR (DMSO-d6) shows distinct signals for the piperidine ring (δ 3.2–3.5 ppm, axial protons) and methyl ester (δ 3.7 ppm, singlet) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 213.1) confirms molecular weight .
- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves the hydrochloride salt’s stereochemistry and hydrogen-bonding network .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The hydrochloride salt enhances water solubility (25 mg/mL at 25°C) compared to freebase forms. Stability tests (HPLC, TGA) indicate decomposition above 150°C. Storage at -20°C in desiccated amber vials maintains >90% potency for 12 months. Note: Aqueous solutions (pH < 3) are stable for 48 hours but degrade in basic media due to ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s receptor-binding affinity across pharmacological studies?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Radioligand Binding Assays : Use standardized buffers (e.g., Tris-HCl, pH 7.4) to minimize ionic interference. Recent studies show IC values vary by 30% when Mg concentrations exceed 5 mM .
- Computational Docking : MD simulations (AMBER/CHARMM) predict binding poses at μ-opioid receptors, but experimental validation via cryo-EM is recommended to resolve steric clashes with Tyr148 .
Q. What experimental strategies optimize enantiomeric purity in derivatives of this compound for CNS-targeted drug discovery?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with cellulose-based columns (Chiralpak IA) and isopropanol/hexane gradients (85:15 v/v).
- Asymmetric Synthesis : Catalytic hydrogenation with Pd/C and (R)-BINAP achieves >99% ee for 4-cyanopiperidine precursors .
- Quality Control : Polarimetry and CD spectroscopy verify enantiopurity, critical for avoiding off-target effects in neuropharmacology .
Q. How do steric and electronic effects of the 4-cyano group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing cyano group activates the piperidine ring for Pd-mediated couplings (Suzuki, Buchwald-Hartwig) but introduces steric hindrance. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
